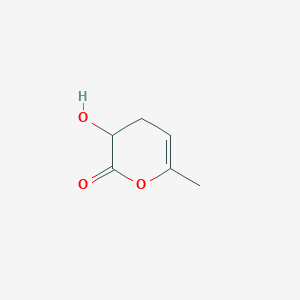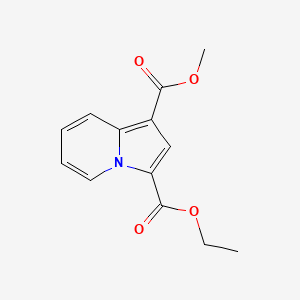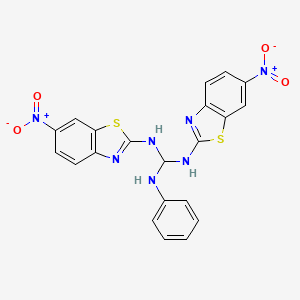
N,N'-Bis(6-nitro-1,3-benzothiazol-2-yl)-N''-phenylmethanetriamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(6-nitro-1,3-benzothiazol-2-yl)-N’'-phenylmethanetriamine is a complex organic compound that features multiple functional groups, including nitro groups and benzothiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(6-nitro-1,3-benzothiazol-2-yl)-N’'-phenylmethanetriamine typically involves multi-step organic reactions. One possible route could involve the nitration of benzothiazole derivatives followed by amination reactions to introduce the phenylmethanetriamine moiety. The reaction conditions would likely include the use of strong acids for nitration and controlled temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(6-nitro-1,3-benzothiazol-2-yl)-N’'-phenylmethanetriamine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzothiazole rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of nitrobenzothiazole derivatives.
Reduction: Formation of aminobenzothiazole derivatives.
Substitution: Formation of halogenated benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N’-Bis(6-nitro-1,3-benzothiazol-2-yl)-N’'-phenylmethanetriamine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro groups and benzothiazole rings could play a crucial role in these interactions.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(benzothiazol-2-yl)-N’'-phenylmethanetriamine: Lacks the nitro groups, which may affect its reactivity and applications.
N,N’-Bis(6-chloro-1,3-benzothiazol-2-yl)-N’'-phenylmethanetriamine: Contains chloro groups instead of nitro groups, leading to different chemical properties.
N,N’-Bis(6-methyl-1,3-benzothiazol-2-yl)-N’'-phenylmethanetriamine: Contains methyl groups, which may influence its steric and electronic properties.
Uniqueness
N,N’-Bis(6-nitro-1,3-benzothiazol-2-yl)-N’'-phenylmethanetriamine is unique due to the presence of nitro groups, which can significantly impact its chemical reactivity and potential applications. The combination of benzothiazole rings and nitro groups makes it a versatile compound for various scientific and industrial uses.
Properties
CAS No. |
118221-25-3 |
|---|---|
Molecular Formula |
C21H15N7O4S2 |
Molecular Weight |
493.5 g/mol |
IUPAC Name |
N',N"-bis(6-nitro-1,3-benzothiazol-2-yl)-N-phenylmethanetriamine |
InChI |
InChI=1S/C21H15N7O4S2/c29-27(30)13-6-8-15-17(10-13)33-20(23-15)25-19(22-12-4-2-1-3-5-12)26-21-24-16-9-7-14(28(31)32)11-18(16)34-21/h1-11,19,22H,(H,23,25)(H,24,26) |
InChI Key |
NCOXTUGURQVBFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])NC4=NC5=C(S4)C=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]-](/img/structure/B14294540.png)

![Bicyclo[2.2.1]hept-5-en-2-one, 7-(diphenylmethylene)-](/img/structure/B14294557.png)
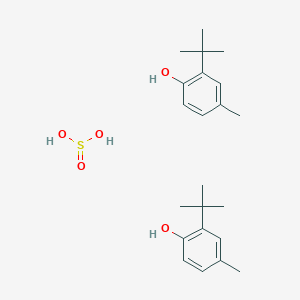

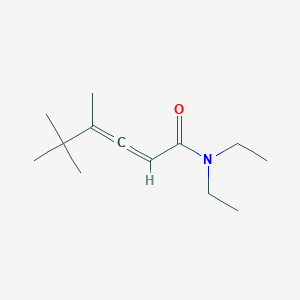
![8,9-Dimethoxy-4-methyl-5H-indeno[1,2-B]pyridin-5-one](/img/structure/B14294589.png)
![N-[methoxy-[methyl(nitro)amino]methyl]-N-methylnitramide](/img/structure/B14294590.png)

![N-[1-(Diethylamino)-3-methyl-1-oxobutan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14294594.png)

